molecular formula C14H16N4O4S B11220146 4-Methyl-N'-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide

4-Methyl-N'-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide

Cat. No.: B11220146
M. Wt: 336.37 g/mol
InChI Key: URXMTXGGQRBQQC-VIZOYTHASA-N
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Description

4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carbohydrazide group and a trimethoxybenzylidene moiety. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide typically involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage between the carbohydrazide and the benzaldehyde, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s functional groups may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N’-(2,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
  • 4-Methyl-N’-(3,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
  • 4-Methoxy-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide

Uniqueness

4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

4-methyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thiadiazole-5-carboxamide

InChI

InChI=1S/C14H16N4O4S/c1-8-13(23-18-16-8)14(19)17-15-7-9-5-6-10(20-2)12(22-4)11(9)21-3/h5-7H,1-4H3,(H,17,19)/b15-7+

InChI Key

URXMTXGGQRBQQC-VIZOYTHASA-N

Isomeric SMILES

CC1=C(SN=N1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CC1=C(SN=N1)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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